molecular formula C18H18FN5O2 B2893520 2-Ethyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-69-8

2-Ethyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2893520
CAS RN: 878733-69-8
M. Wt: 355.373
InChI Key: AQKVGSPBEPYTAK-UHFFFAOYSA-N
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Description

2-Ethyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, commonly known as EFPI, is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS). cGAS is a cytosolic DNA sensor that initiates the innate immune response by producing the second messenger cGAMP. EFPI has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Evaluation in Antidepressant Agents

A study conducted by Zagórska et al. (2016) focused on synthesizing and evaluating derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, closely related to the compound , for their receptor affinity and inhibitor activity. They found that these compounds can act as potent ligands for serotonin receptors and have potential antidepressant and anxiolytic applications. Their research provides insights into the use of such compounds in mental health therapies (Zagórska et al., 2016).

Cytotoxicity in Cancer Research

Kuo et al. (1996) explored derivatives of naphth[2,3-d]imidazole-4,9-dione, which share a structural resemblance with the compound of interest, for potential anticancer drug candidates. They reported that certain derivatives showed high levels of activity and selectivity against slowly growing solid tumors, suggesting potential applications in cancer treatment (Kuo et al., 1996).

Antiviral and Antihypertensive Activity

Nilov et al. (1995) synthesized derivatives of 7,8-polymethylenehypoxanthines, which are structurally related to the given compound. They found these derivatives to have antiviral and antihypertensive activities, indicating their potential use in treating viral infections and high blood pressure (Nilov et al., 1995).

Synthesis of Purine Analogs

Alves et al. (1994) researched the synthesis of disubstituted 1-benzylimidazoles, precursors of purine analogs. Purine analogs have various biological applications, including in the treatment of cancer, viral infections, and immune disorders (Alves et al., 1994).

Fluorescent Chemosensors

Peng et al. (2005) developed new colorimetric and fluorescent chemosensors based on phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives for fluoride sensing. These sensors could be beneficial in various analytical and environmental monitoring applications (Peng et al., 2005).

Mechanism of Action

Target of Action

The compound, also known as 2-Ethyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, is a potent triple-acting PPARα, -γ, and -δ agonist . PPARs (Peroxisome proliferator-activated receptors) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.

Mode of Action

As an agonist, this compound binds to PPARs, leading to conformational changes that allow the receptors to bind to specific sequences of DNA called PPAR response elements (PPREs). This binding results in the recruitment of transcriptional machinery and the upregulation or downregulation of target gene expression .

Biochemical Pathways

The activation of PPARs by the compound influences several biochemical pathways. These include lipid metabolism, glucose homeostasis, cell proliferation and differentiation, and immune response. The downstream effects of these pathways contribute to the compound’s therapeutic effects .

Pharmacokinetics

Given its potent activity at low concentrations (ec50 of 0029, 0013, and 0029 µM for PPARα, -γ, and -δ, respectively ), it can be inferred that it has good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given the wide range of physiological processes regulated by PPARs. These effects can include changes in lipid and glucose metabolism, modulation of immune response, and alterations in cell growth and differentiation .

properties

IUPAC Name

2-ethyl-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-5-22-16(25)14-15(21(4)18(22)26)20-17-23(10(2)11(3)24(14)17)13-9-7-6-8-12(13)19/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKVGSPBEPYTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4F)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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